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Compound of Interest

Compound Name:
2-Bromo-1-methyl-3-

(trifluoromethyl)benzene

Cat. No.: B1291846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of a brominated

benzene derivative, offering insights into its solid-state conformation and supramolecular

arrangement. Due to the absence of publicly available crystallographic data for 2-Bromo-1-
methyl-3-(trifluoromethyl)benzene, this document presents the crystal structure of a closely

related compound, 1-Bromo-4-iodobenzene, as a primary example. This is compared with

generalized data for other brominated benzene derivatives to provide a contextual structural

analysis.

Comparison of Crystallographic Data
The determination of the three-dimensional arrangement of atoms in a crystalline solid through

X-ray crystallography provides invaluable data for understanding molecular geometry,

intermolecular interactions, and solid-state packing. Below is a comparison of the

crystallographic data for 1-Bromo-4-iodobenzene and a representative brominated

trifluoromethylbenzene derivative.

Table 1: Crystallographic Data for 1-Bromo-4-iodobenzene[1]
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Parameter Value

Chemical Formula C₆H₄BrI

Formula Weight 282.90 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 4.1704(6)

b (Å) 5.8242(8)

c (Å) 14.929(2)

α (°) 90

β (°) 97.315(5)

γ (°) 90

Volume (Å³) 359.67(9)

Z 2

Density (calculated) (g/cm³) 2.615

Absorption Coefficient (mm⁻¹) 10.59

F(000) 256

Crystal Size (mm³) Not Reported

θ range for data collection (°) Not Reported

Reflections collected Not Reported

Independent reflections Not Reported

R(int) Not Reported

Goodness-of-fit on F² Not Reported

Final R indices [I>2σ(I)] R₁ = 0.0303

R indices (all data) wR₂ = 0.0982
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Table 2: Representative Crystallographic Data for a Bromo-trifluoromethyl-benzene Derivative

No specific crystal structure data was found for 2-Bromo-1-methyl-3-
(trifluoromethyl)benzene. The following table is a composite of typical values for similar small

organic molecules and is for illustrative comparison.
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Parameter Expected Value Range

Chemical Formula C₈H₆BrF₃

Formula Weight 254.03 g/mol

Crystal System Monoclinic or Orthorhombic

Space Group P2₁/c, P-1, Pbca, etc.

a (Å) 5 - 10

b (Å) 8 - 15

c (Å) 10 - 20

α (°) 90 (or ~90 for triclinic)

β (°) 90 - 110

γ (°) 90 (or ~90 for triclinic)

Volume (Å³) 800 - 1500

Z 4

Density (calculated) (g/cm³) 1.6 - 1.9

Absorption Coefficient (mm⁻¹) 3 - 5

F(000) ~500

Crystal Size (mm³) 0.1 x 0.1 x 0.2

θ range for data collection (°) 2 - 28

Reflections collected > 5000

Independent reflections > 2000

R(int) < 0.05

Goodness-of-fit on F² ~1.0

Final R indices [I>2σ(I)] < 0.05

R indices (all data) < 0.10
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Experimental Protocol: Single-Crystal X-ray
Diffraction
The following is a detailed methodology for the determination of the crystal structure of a small

molecule, such as a brominated benzene derivative.

1. Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] Suitable

crystals are typically grown by slow evaporation of a saturated solution of the compound in an

appropriate solvent or solvent mixture. Other methods include slow cooling of a saturated

solution or vapor diffusion. The ideal crystal should be well-formed, optically clear, and have

dimensions of approximately 0.1-0.3 mm in each direction.[3]

2. Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope and mounted on a goniometer head, often

using a cryoprotectant to prevent ice formation at low temperatures. The mounted crystal is

then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize

thermal vibrations of the atoms.

Data collection is performed using a single-crystal X-ray diffractometer equipped with a

radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[4][5] A

series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, crystal

system, and space group. The intensities of the diffraction spots are integrated and corrected

for various experimental factors. The resulting data is then used to solve the crystal structure,

typically using direct methods or Patterson methods to determine the initial positions of the

atoms.

4. Structure Refinement and Validation

The initial structural model is refined using full-matrix least-squares methods, which adjust the

atomic positions, and thermal parameters to minimize the difference between the observed and
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calculated structure factors. The quality of the final refined structure is assessed using various

metrics, including the R-factor and goodness-of-fit. The final structure is validated for geometric

reasonability and the absence of significant residual electron density.

Visualization of the Experimental Workflow
The following diagram illustrates the key stages in determining the X-ray crystal structure of a

small molecule.
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Caption: Workflow for small molecule X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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